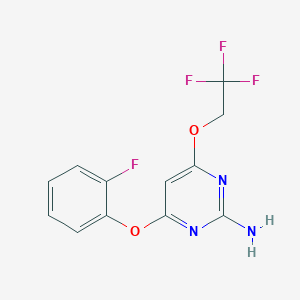

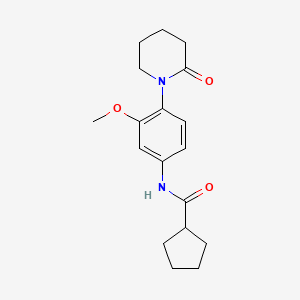

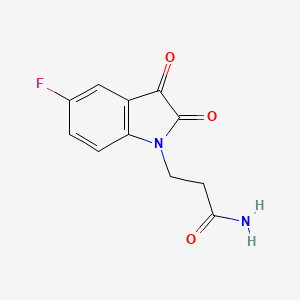

![molecular formula C17H19N3O2S B3008987 N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 959492-31-0](/img/structure/B3008987.png)

N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are a class of fused heterocycles that are of considerable interest because of the diverse range of their biological properties . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .

Synthesis Analysis

The synthesis of quinazolinones often involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . The removal of the Boc group in the resulting compound with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gives the final product .科学的研究の応用

Organic Synthesis of Natural Products

This compound plays a significant role in the organic synthesis of natural products. Its structure is beneficial in the synthesis of complex molecules that are found in nature and have biological activity. For instance, it can be used in the selective O-benzylation of 2-oxo-1,2-dihydropyridines, which is a key step in the synthesis of various natural compounds .

Biological Active Molecule Production

The compound is used in the production of biologically active molecules. These molecules have applications in medicine, such as antitumor and antiviral agents. The compound’s ability to mimic peptides allows it to generate similar physiological activities, making it valuable in drug design .

Enzyme Inhibition

N-benzyl-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has potential use as an enzyme inhibitor. It can be designed to target specific enzymes like proteases, thrombin, elastase, and caspases, which are involved in various diseases and pathological conditions .

Antimicrobial Applications

Research suggests that derivatives of this compound have shown antimicrobial potential. This opens up possibilities for its use in developing new antimicrobial agents that could be effective against resistant strains of bacteria .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound have demonstrated anti-inflammatory and analgesic activities. This indicates its potential application in the development of new pain relief medications that could have fewer side effects compared to current drugs .

Anti-HIV Research

The compound’s derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies suggest that these derivatives could be effective in inhibiting the replication of the HIV-1 virus, which is crucial in the fight against AIDS .

Quorum Sensing Inhibition

There is evidence that certain derivatives can inhibit quorum sensing in bacteria like Pseudomonas aeruginosa. This is significant because quorum sensing is critical for bacterial communication and biofilm formation, which are key factors in infection and antibiotic resistance .

Chemical Group Protection

In synthetic chemistry, protecting groups are used to temporarily deactivate reactive sites in a molecule during a chemical reaction. The compound can be used to protect functional groups in a molecule, thereby preventing unwanted reactions and guiding the synthesis to the desired product .

将来の方向性

Quinazolinones, including “N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide”, have a wide range of biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, they are expected to continue to be a focus of research in medicinal chemistry .

特性

IUPAC Name |

N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-16-13-8-4-5-9-14(13)19-17(22)20-16/h1-3,6-7H,4-5,8-11H2,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPDSIVEIBBZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

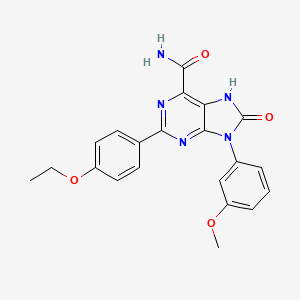

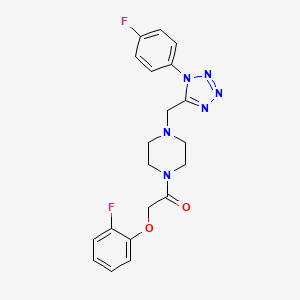

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

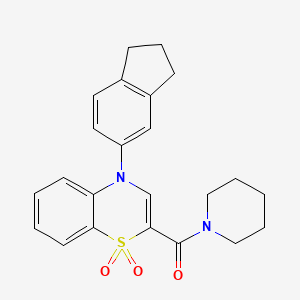

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)

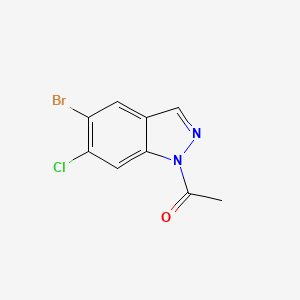

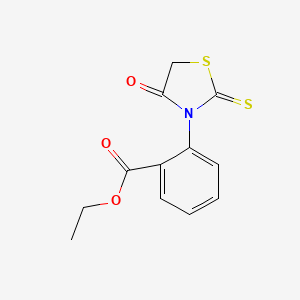

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-enamide](/img/structure/B3008915.png)

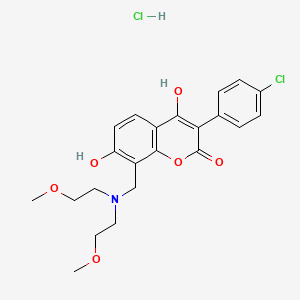

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)